![molecular formula C18H20FN5O5 B1147182 2-[2-(4-Fluorphenyl)ethoxy]adenosin CAS No. 131865-85-5](/img/structure/B1147182.png)

2-[2-(4-Fluorphenyl)ethoxy]adenosin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

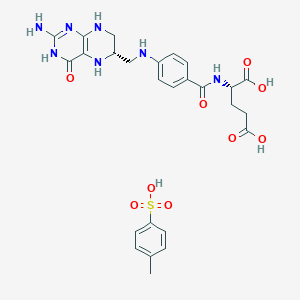

2-[2-(4-Fluorophenyl)ethoxy]adenosine (F-P-EA) is an adenosine analog that has been studied for its potential therapeutic applications in various diseases. F-P-EA is a synthetic compound that has been studied for its potential in modulating the activity of the adenosine A2A receptor, which is involved in numerous physiological and biochemical processes. F-P-EA has been studied for its potential to treat a variety of diseases, including cancer, cardiovascular diseases, and neurological disorders.

Wissenschaftliche Forschungsanwendungen

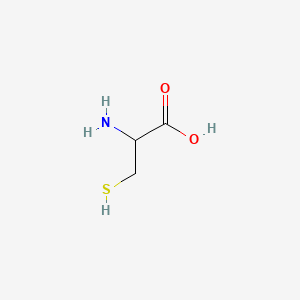

Schutz von Hydroxylgruppen

Die 2-[(4-Fluorphenyl)sulfonyl]ethoxycarbonyl (Fsec)-Gruppe, die strukturell der 2-[2-(4-Fluorphenyl)ethoxy]adenosin ähnelt, wurde für den Schutz von Hydroxylgruppen entworfen, synthetisiert und bewertet {svg_1}. Diese Gruppe wurde verwendet, um 4-Fluorbenzylalcohol in hoher Ausbeute zu schützen {svg_2}. Die Fsec-Gruppe war stabil unter sauren Bedingungen und konnte unter milden basischen Bedingungen gespalten werden {svg_3}.

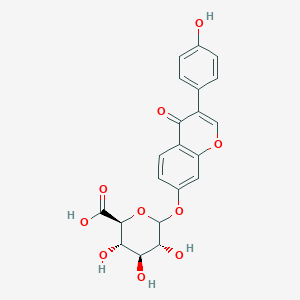

Anwendung in der Kohlenhydratchemie

Die Fsec-Gruppe wurde in der Kohlenhydratchemie verwendet, insbesondere bei der Synthese von Glykokonjugaten {svg_4}. Sie wurde zum Schutz des unreaktiven 4-OH in einem Galaktose-Baustein verwendet, der später zur Synthese von 6-Aminohexylgalabiosid eingesetzt wurde {svg_5}.

Einsatz in der Festphasensynthese

Die Fsec-Gruppe wurde in der Festphasensynthese eingesetzt, wodurch der Syntheseprozess vereinfacht wurde, da nach jedem Reaktionsschritt nur eine Filtration durchgeführt wird {svg_6}. Eine gründlichere Reinigung wird erst durchgeführt, wenn die endgültige Zielverbindung von der Harz abgetrennt wurde {svg_7}.

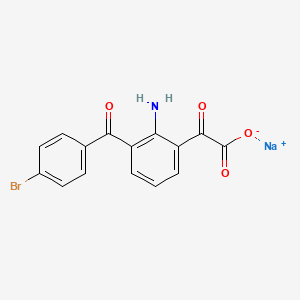

Dreifach wirkender PPARα-, -γ- und -δ-Agonist

Eine strukturell ähnliche Verbindung zu this compound, nämlich 3-(2-Ethyl-4-{2-[2-(4-Fluorphenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propansäure, wurde als dreifach wirkender PPARα-, -γ- und -δ-Agonist entworfen und synthetisiert {svg_8}. Diese Verbindung besitzt ein potentes, dreifach wirkendes PPARα-, -γ- und -δ-Agonistprofil mit einem EC50 von 0,029, 0,013 bzw. 0,029 µM {svg_9}.

Synthese von Oxazolringen

Die Synthese von Oxazolringen ist ein Schlüsselschritt in der Syntheseroute des oben genannten PPARα-, -γ- und -δ-Agonisten {svg_10}. Dieser Prozess beginnt mit dem kommerziell erhältlichen 3-Oxopentansäuremethylester und 3-Hydroxyacetophenon, um die Zielverbindung mit einer Gesamtausbeute von 32% zu erhalten {svg_11}.

Wirkmechanismus

Target of Action

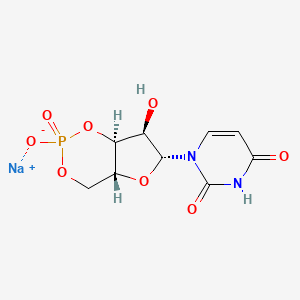

The primary target of 2-[2-(4-Fluorophenyl)ethoxy]adenosine is the adenosine A2 receptor . This receptor plays a crucial role in many biological functions, including inflammatory responses, neurotransmission, and regulation of coronary blood flow.

Mode of Action

2-[2-(4-Fluorophenyl)ethoxy]adenosine acts as an agonist for the adenosine A2 receptor . This means it binds to this receptor and activates it, triggering a series of intracellular events.

Biochemische Analyse

Biochemical Properties

As an adenosine A2 receptor agonist, 2-[2-(4-Fluorophenyl)ethoxy]adenosine interacts with adenosine A2 receptors, a type of protein that plays a crucial role in many biochemical reactions . The nature of these interactions involves the binding of the compound to the receptor, which can influence the activity of the receptor and subsequently alter various biochemical processes.

Cellular Effects

The effects of 2-[2-(4-Fluorophenyl)ethoxy]adenosine on cells are largely mediated through its interaction with adenosine A2 receptors . By acting as an agonist, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-[2-(4-Fluorophenyl)ethoxy]adenosine involves its binding to adenosine A2 receptors . This binding can lead to the activation or inhibition of enzymes, changes in gene expression, and other effects at the molecular level .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[2-(4-Fluorophenyl)ethoxy]adenosine involves the conversion of 2,6-dichloropurine riboside to 2-chloroadenosine, which is then reacted with 4-fluorophenethyl alcohol to obtain 2-[2-(4-Fluorophenyl)ethoxy]adenosine.", "Starting Materials": [ "2,6-dichloropurine riboside", "4-fluorophenethyl alcohol", "Sodium hydride", "Dimethylformamide (DMF)", "Methanol", "Chloroacetyl chloride", "Triethylamine", "Acetic acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Conversion of 2,6-dichloropurine riboside to 2-chloroadenosine", "2,6-dichloropurine riboside is reacted with sodium hydride in DMF to obtain 2-chloroadenosine.", "Step 2: Preparation of 4-fluorophenethyl alcohol", "Chloroacetyl chloride is reacted with triethylamine and acetic acid in methanol to obtain 4-fluorophenethyl acetate.", "4-fluorophenethyl acetate is then hydrolyzed with sodium bicarbonate to obtain 4-fluorophenethyl alcohol.", "Step 3: Synthesis of 2-[2-(4-Fluorophenyl)ethoxy]adenosine", "2-chloroadenosine is reacted with 4-fluorophenethyl alcohol in DMF to obtain 2-[2-(4-Fluorophenyl)ethoxy]adenosine.", "The product is then purified using ethyl acetate and water." ] } | |

| 131865-85-5 | |

Molekularformel |

C18H20FN5O5 |

Molekulargewicht |

405.4 g/mol |

IUPAC-Name |

(2R,3S,5R)-2-[6-amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C18H20FN5O5/c19-10-3-1-9(2-4-10)5-6-28-18-22-15(20)12-16(23-18)24(8-21-12)17-14(27)13(26)11(7-25)29-17/h1-4,8,11,13-14,17,25-27H,5-7H2,(H2,20,22,23)/t11-,13?,14+,17-/m1/s1 |

InChI-Schlüssel |

WJXSIJUIBOTFHQ-OVHGWZCWSA-N |

Isomerische SMILES |

C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O)N)F |

SMILES |

C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)F |

Kanonische SMILES |

C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)F |

Synonyme |

FPEA; |

Herkunft des Produkts |

United States |

Q1: How selective is FPEA for A2 adenosine receptors compared to A1 receptors in vivo?

A1: The research by Barrett et al. [] demonstrates that FPEA exhibits significant selectivity for A2 adenosine receptors over A1 receptors in vivo. In their study using anesthetized, vagotomized rats, FPEA was found to be at least 200-fold more potent at activating A2 receptors (measured by hindquarter vasodilation) compared to A1 receptors (measured by bradycardia). [] This suggests that FPEA preferentially binds to and activates A2 receptors at much lower concentrations than those required to elicit a response from A1 receptors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B1147108.png)

![4-[4-[(Dimethylamino)methyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1147109.png)

![(Alphar)-alpha-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]benzeneacetamide](/img/structure/B1147115.png)

![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine](/img/structure/B1147116.png)